molecular formula C8H18ClNO2 B3035309 D-allo-Isoleucine Ethyl Ester Hydrochloride CAS No. 315700-65-3

D-allo-Isoleucine Ethyl Ester Hydrochloride

Cat. No.: B3035309
CAS No.: 315700-65-3
M. Wt: 195.69
InChI Key: QQGRWNMNWONMOO-UOERWJHTSA-N
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Description

D-allo-Isoleucine Ethyl Ester Hydrochloride is a stereoisomeric derivative of isoleucine, a branched-chain amino acid. This compound features a unique stereochemical configuration at the α- and β-carbon positions (2R,3S), distinguishing it from the more common L-isoleucine (2S,3S). The ethyl ester modification enhances its lipophilicity, making it suitable for applications in peptide synthesis, prodrug design, and pharmaceutical research. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in chemical reactions and biological assays .

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRWNMNWONMOO-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Production of D-allo-Isoleucine

The synthesis of D-allo-isoleucine begins with the conversion of L-isoleucine to its hydantoin derivative, followed by stereoselective enzymatic hydrolysis.

Reaction Pathway :

  • Hydantoin Formation :
    L-isoleucine reacts with potassium cyanate under acidic conditions to form a mixture of L-isoleucine hydantoin and D-allo-isoleucine hydantoin .

    L isoleucine+KOCNHydantoin mixture L D allo \text{L isoleucine}+\text{KOCN}\rightarrow \text{Hydantoin mixture L D allo }
    • Conditions : Aqueous HCl (36-38%), room temperature, 24 hours .

    • Yield : 95% (crystalline solid) .

  • Enzymatic Hydrolysis :
    The hydantoin mixture is treated with D-hydantoinase (e.g., Hydantoinase I or II), which selectively hydrolyzes the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine .

    D allo isoleucine hydantoin+H2OD hydantoinaseN carbamoyl D allo isoleucine\text{D allo isoleucine hydantoin}+\text{H}_2\text{O}\xrightarrow{\text{D hydantoinase}}\text{N carbamoyl D allo isoleucine}
    • Conditions : Glycine-NaOH buffer (pH 8.3–10.5), 30–50°C, 24 hours .

    • Yield : Near 100% analytical yield .

  • Decarbamoylation :
    N-carbamoyl-D-allo-isoleucine is decarbamoylated using nitrous acid or decarbamoylase to yield D-allo-isoleucine .

    N carbamoyl D allo isoleucineD allo isoleucine+CO2\text{N carbamoyl D allo isoleucine}\rightarrow \text{D allo isoleucine}+\text{CO}_2
    • Conditions : 3.5 N HCl, 0°C, sodium nitrite .

Formation of D-allo-Isoleucine Ethyl Ester Hydrochloride

The amino acid is esterified and converted to its hydrochloride salt.

Reaction Pathway :

  • Esterification :
    D-allo-isoleucine reacts with ethanol in the presence of an acid catalyst (e.g., HCl).

    D allo isoleucine+EtOHHClD allo isoleucine ethyl ester\text{D allo isoleucine}+\text{EtOH}\xrightarrow{\text{HCl}}\text{D allo isoleucine ethyl ester}
    • Conditions : Room temperature, 2–4 hours .

  • Salt Formation :
    The ester is treated with HCl gas to form the hydrochloride salt.

    D allo isoleucine ethyl ester+HClD allo isoleucine ethyl ester hydrochloride\text{D allo isoleucine ethyl ester}+\text{HCl}\rightarrow \text{D allo isoleucine ethyl ester hydrochloride}

Analytical Data and Reaction Conditions

The following tables summarize key experimental parameters and analytical results:

Table 1: Reaction Conditions for D-allo-Isoleucine Production

StepConditionsYield (%)Reference
Hydantoin Formation36-38% HCl, 24 h, room temp95
Enzymatic HydrolysispH 8.3–10.5, 30–50°C, 24 h100 (analytical)
Decarbamoylation3.5 N HCl, 0°C, NaNO₂63–82

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight221.7 g/mol
Melting Point140–145°C

Key Research Findings

  • Enzymatic Efficiency : D-hydantoinases (Hydantoinase I/II) achieve near 100% conversion of D-allo-isoleucine hydantoin, with epimerization at C-5 facilitated by pH 8.3–10.5 .

  • Optical Purity : The final product exhibits >99% enantiomeric excess, confirmed via HPLC (ChrownPack CR(+) column) .

  • Esterification : Ethanol-based esterification is preferred for its mild conditions and high yield .

Scientific Research Applications

Chemistry

D-allo-Isoleucine Ethyl Ester Hydrochloride serves as a building block in organic synthesis. Its chiral nature makes it valuable for stereochemical studies and the development of complex molecules. It can participate in various chemical reactions, including hydrolysis and substitution, making it versatile for creating derivatives that may exhibit unique properties .

Biology

In biological research, this compound is utilized to study amino acid metabolism and transport mechanisms. It can act as a substrate in enzymatic reactions, allowing researchers to investigate enzyme specificity and activity. For example, studies have shown that D-allo-Isoleucine derivatives can be selectively hydrolyzed by specific enzymes, aiding in understanding metabolic pathways .

Medicine

While not commonly used directly in clinical settings, this compound is explored for its potential as a precursor in drug synthesis. Derivatives of this compound are being investigated for therapeutic applications due to their ability to modulate biological processes .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing various organic compounds. Its properties allow it to be used effectively in developing bioactive small molecules and screening libraries for pharmaceutical research .

Case Study 1: Enzymatic Reactions

A study demonstrated that D-allo-Isoleucine can be used as a substrate in enzymatic reactions involving leucine dehydrogenase (Leu DH). The reaction efficiencies ranged from 80% to 95%, showcasing its utility in synthesizing labeled amino acids .

Case Study 2: Drug Development

Research into derivatives of D-allo-Isoleucine has indicated potential therapeutic effects in modulating metabolic pathways related to amino acid transport. These findings suggest avenues for further exploration in drug development .

Mechanism of Action

Comparison with Similar Compounds

Stereochemical Isomers of Isoleucine Derivatives

D-allo-Isoleucine Ethyl Ester Hydrochloride belongs to a family of isoleucine stereoisomers, including:

  • L-Isoleucine Ethyl Ester Hydrochloride (2S,3S): The natural stereoisomer, widely used in protein synthesis.
  • D-Isoleucine Ethyl Ester Hydrochloride (2R,3R): The enantiomer of L-isoleucine, with reversed chirality.
  • L-allo-Isoleucine Ethyl Ester Hydrochloride (2S,3R): A diastereomer differing in β-carbon configuration.

Key Differentiators :

  • NMR Spectral Signatures : The α-hydrogen chemical shift (δH) for D-allo-isoleucine derivatives (e.g., 4.90 ppm, dd) is distinct from L-isoleucine (4.70 ppm, dd) due to stereochemical effects on coupling constants (³JCH–CH and ³JCH–NH) .
  • Ion Mobility Separation : D-allo-Isoleucine exhibits a unique collision cross-section (CCS) in ion mobility spectrometry, enabling separation from other isomers .
Ethyl Ester Hydrochloride Derivatives of Other Amino Acids

Comparative analysis with structurally analogous compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Features
D-allo-Isoleucine Ethyl Ester HCl C₈H₁₈ClNO₂ 195.68 Not explicitly listed Stereochemistry: 2R,3S; distinct NMR shifts .
L-Alanine Ethyl Ester HCl C₅H₁₂ClNO₂ 153.61 1115-59-9 Simpler structure; lacks β-methyl branching, reducing steric hindrance .
D-Tyrosine Ethyl Ester HCl C₁₁H₁₅ClNO₃ 245.70 45357981 Aromatic side chain; used in peptide-based drug delivery systems .
L-Cysteine Ethyl Ester HCl C₅H₁₂ClNO₂S 181.67 868-59-7 Thiol group enables disulfide bond formation in peptide synthesis .

Functional Differences :

  • Lipophilicity : D-allo-Isoleucine Ethyl Ester HCl is more lipophilic than L-alanine derivatives due to its β-methyl group, enhancing membrane permeability .
  • Epimerization Risk : Unlike L-alanine derivatives, D-allo-isoleucine is prone to α-carbon epimerization under basic conditions, requiring careful reaction control .
N-Acylated Derivatives
  • N-Acetyl-D-alloisoleucine (C₈H₁₅NO₃): Unlike the ethyl ester hydrochloride, this derivative lacks the ester group and hydrochloride salt. Its molecular weight (173.21) and stereochemistry (2R,3S) make it useful in metabolic studies .

Biological Activity

D-allo-Isoleucine Ethyl Ester Hydrochloride (CAS Number: 315700-65-3) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H18_{18}ClNO2_2
  • Molecular Weight : 195.69 g/mol

This compound is synthesized through the esterification of D-allo-Isoleucine with ethanol, followed by hydrochloride formation. Its unique stereochemistry distinguishes it from other isomers, impacting its biological interactions and enzymatic specificity.

The primary mechanism of action for this compound involves its role as a substrate in enzymatic reactions. It participates in various metabolic pathways, influencing amino acid transport and metabolism. The compound's interaction with specific enzymes can lead to the formation of metabolites that may have therapeutic implications .

Biological Activities

  • Amino Acid Metabolism : this compound is utilized in studies examining amino acid transport mechanisms and metabolic pathways. It serves as a model substrate for understanding enzyme specificity and activity in amino acid metabolism .
  • Enzymatic Reactions : Research indicates that this compound can undergo hydrolysis, resulting in the release of D-allo-Isoleucine and ethanol, which can then participate in further biochemical reactions.
  • Potential Therapeutic Applications : While not directly used in clinical settings, derivatives of this compound are being explored for their potential roles in drug synthesis and as precursors for therapeutic agents .

Table 1: Summary of Research Findings on this compound

Study ReferenceKey FindingsBiological Implications
Demonstrated role as a substrate in enzymatic reactionsInsights into amino acid metabolism
Investigated effects on enzyme specificityPotential applications in drug design
Explored derivatives for therapeutic useOpportunities for new drug development

Case Study: Enzymatic Hydrolysis

In a study focused on the hydrolysis of this compound, researchers observed significant enzymatic activity leading to the formation of D-allo-Isoleucine. This reaction was essential for understanding the compound's role in metabolic pathways involving branched-chain amino acids .

Comparison with Similar Compounds

This compound is often compared with its isomers, such as L-Isoleucine Ethyl Ester Hydrochloride and D-Isoleucine Ethyl Ester Hydrochloride. The differences in stereochemistry significantly affect their reactivity and interactions with biological systems.

Table 2: Comparison of Isoleucine Derivatives

CompoundStereochemistryBiological Activity
This compoundUnique configurationSubstrate for specific enzymes
L-Isoleucine Ethyl Ester HydrochlorideNatural formCommonly utilized in protein synthesis
D-Isoleucine Ethyl Ester HydrochlorideDifferent configurationVaries in metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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D-allo-Isoleucine Ethyl Ester Hydrochloride
Reactant of Route 2
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D-allo-Isoleucine Ethyl Ester Hydrochloride

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